3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline
Overview
Description
Preparation Methods
The synthesis of 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline typically involves a multi-step process. One common method includes the reaction of 3,5-dimethylaniline with 2-(4-(tert-pentyl)phenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline can be compared with similar compounds such as:
3,5-Dimethyl-N-{2-[4-(tert-butyl)phenoxy]-ethyl}aniline: This compound has a similar structure but with a tert-butyl group instead of a tert-pentyl group, leading to different steric and electronic properties.
3,5-Dimethyl-N-{2-[4-(tert-octyl)phenoxy]-ethyl}aniline: The presence of a larger tert-octyl group affects the compound’s solubility and reactivity.
3,5-Dimethyl-N-{2-[4-(tert-hexyl)phenoxy]-ethyl}aniline: This compound has intermediate properties between the tert-pentyl and tert-octyl analogs.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-6-21(4,5)18-7-9-20(10-8-18)23-12-11-22-19-14-16(2)13-17(3)15-19/h7-10,13-15,22H,6,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIDKYNDROHDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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